

Spectroscopic Data for 5-Chloro-2-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Chloro-2-fluorophenol** (CAS No: 186589-76-4). Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and established principles of spectroscopic interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Chloro-2-fluorophenol**. These values are derived from established correlation tables, spectral data of similar halogenated phenols, and computational predictions.

Table 1: Predicted ^1H NMR Spectroscopic Data for 5-Chloro-2-fluorophenol

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
OH	5.0 - 7.0	broad singlet (s)	-
H-3	6.9 - 7.2	doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 8-9$
H-4	6.8 - 7.1	doublet of doublets (dd)	$J(\text{H-H}) \approx 8-9$, $J(\text{H-H}) \approx 2-3$
H-6	7.1 - 7.4	doublet of doublets (dd)	$J(\text{H-F}) \approx 4-6$, $J(\text{H-H}) \approx 2-3$

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 5-Chloro-2-fluorophenol

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Coupling to ^{19}F (J, Hz)
C-1 (C-OH)	145 - 150	$J(\text{C-F}) \approx 2-4$
C-2 (C-F)	152 - 158	$J(\text{C-F}) \approx 240-250$
C-3	115 - 120	$J(\text{C-F}) \approx 20-25$
C-4	120 - 125	$J(\text{C-F}) \approx 8-10$
C-5 (C-Cl)	128 - 133	$J(\text{C-F}) \approx 4-6$
C-6	118 - 123	$J(\text{C-F}) \approx 2-4$

Note: The carbon directly attached to fluorine will show a large one-bond coupling constant. Other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine.

Table 3: Predicted Significant Infrared (IR) Absorption Bands for 5-Chloro-2-fluorophenol

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C stretch (aromatic)	1580 - 1620, 1450 - 1500	Medium to Strong
C-O stretch (phenolic)	1200 - 1260	Strong
C-F stretch	1100 - 1200	Strong
C-Cl stretch	700 - 800	Medium
C-H out-of-plane bend	800 - 900	Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 5-Chloro-2-fluorophenol

m/z	Ion	Comments
146/148	[M] ⁺	Molecular ion peak. The M+2 peak will be present with approximately one-third the intensity of the M peak due to the ³⁷ Cl isotope.
111	[M - Cl] ⁺	Loss of a chlorine radical.
118	[M - CO] ⁺	Loss of carbon monoxide from the molecular ion.
99	[M - HCO - Cl] ⁺	Loss of a formyl radical and a chlorine radical.
83	[C ₅ H ₃ F] ⁺	Further fragmentation of the aromatic ring.

Note: The molecular formula of **5-Chloro-2-fluorophenol** is C_6H_4ClFO , with a molecular weight of approximately 146.55 g/mol .[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for substituted phenols like **5-Chloro-2-fluorophenol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Chloro-2-fluorophenol** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $Acetone-d_6$) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a $30-45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of solid **5-Chloro-2-fluorophenol** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Acquisition:** Place the sample (ATR or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . Acquire a background spectrum of the

empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

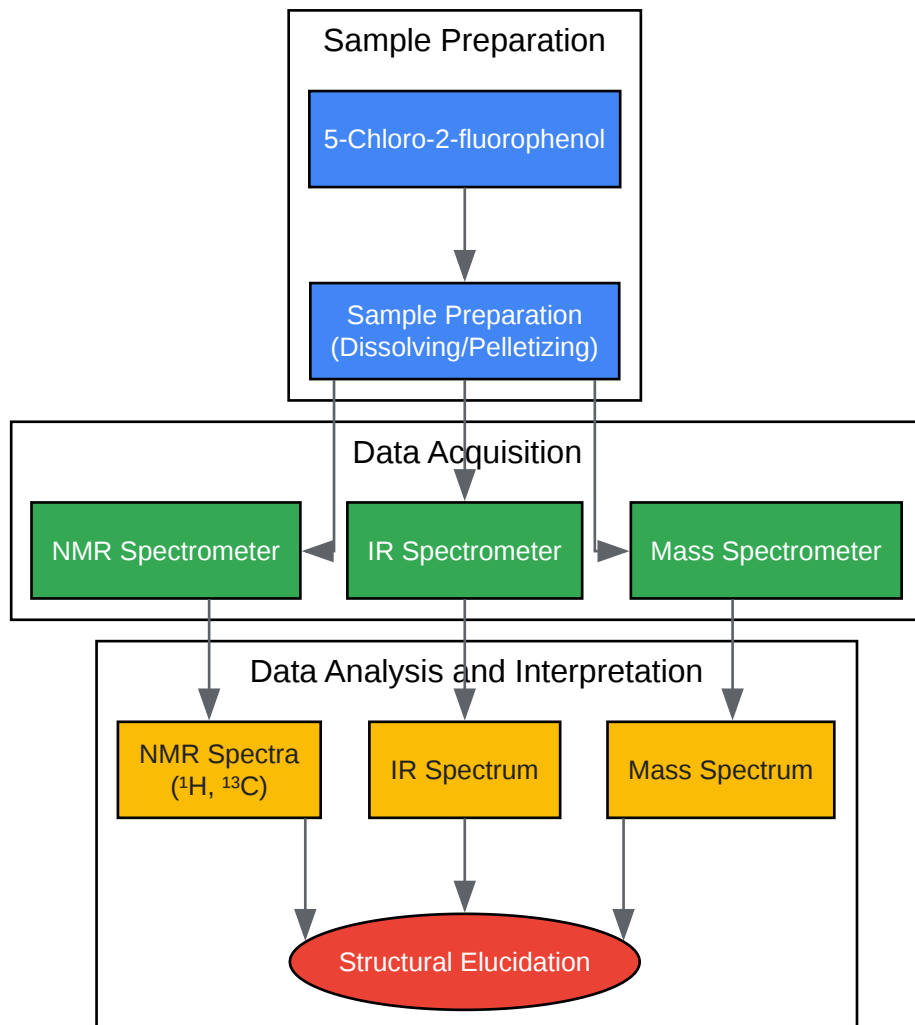
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **5-Chloro-2-fluorophenol** into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique, which may result in a more prominent molecular ion peak.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to deduce the structure of the molecule and confirm the molecular weight.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-2-fluorophenol**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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References

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